N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide
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Description
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(dimethylamino)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool in various fields of study. In
Scientific Research Applications
- Researchers have investigated indole derivatives for their antiviral properties. Specifically, compounds derived from the indole scaffold have shown inhibitory activity against influenza A and CoxB3 viruses .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
- While not directly related to the compound you mentioned, thiazole derivatives have been explored for their antifungal activity. These compounds were synthesized and screened for their effectiveness against fungal pathogens .
- Although not extensively studied, some structural derivatives of related compounds, such as 2,6-dichloro-N-(4-chlorophenyl)benzamide and N-(2,4-dichlorophenyl)-2-nitrobenzamide , have been confirmed by single-crystal X-ray crystallography. These compounds exhibit relatively stable N-H⋯O hydrogen bonds .
Antiviral Activity
Antifungal Properties
Structural Derivatives
properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-23(2)12-6-3-10(4-7-12)15(24)20-17-22-21-16(25-17)13-9-11(18)5-8-14(13)19/h3-9H,1-2H3,(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXWDHOWTGZEKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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